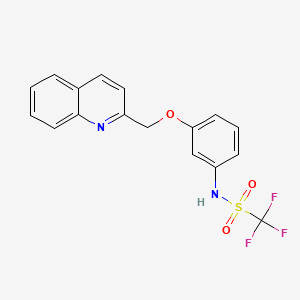

Ritolukast

Vue d'ensemble

Description

Ritolukast, also known as WY 48252, is an aerosol leukotriene D4 (LTD4) receptor antagonist . It is an orally administered drug that was developed for use in the treatment of asthma . Ritolukast has been shown to prevent and reverse bronchoconstriction produced by aerosol LTD4 in guinea pigs . It also inhibited the synthesis of eicosanoids in rats, suggesting it has modulatory effects on the arachidonic acid metabolism .

Molecular Structure Analysis

Ritolukast has a molecular formula of C17H13F3N2O3S and a molecular weight of 382.357 . It belongs to the class of anti-allergic agents and specifically acts as a cysteinyl leukotriene receptor antagonist .

Chemical Reactions Analysis

While specific chemical reactions involving Ritolukast are not detailed in the available resources, it’s known that Ritolukast acts as a leukotriene receptor antagonist . This suggests that it likely interacts with leukotriene receptors in the body, blocking their activity and thereby exerting its therapeutic effects.

Physical And Chemical Properties Analysis

Ritolukast has a molecular weight of 382.36 . Unfortunately, specific physical and chemical properties such as melting point, solubility, and pKa values were not found in the available resources.

Applications De Recherche Scientifique

Role in Pharmacokinetics and Drug-Drug Interactions : Montelukast, a leukotriene receptor antagonist, is significantly influenced by hepatic uptake transport, playing a critical role in its pharmacokinetics and drug-drug interactions. This understanding is crucial for interpreting clinical interactions and optimizing therapeutic strategies (Varma et al., 2017).

Potential in Alzheimer's Disease Treatment : Montelukast shows promise in ameliorating memory impairment in Alzheimer's disease. It inhibits neuroinflammation and apoptosis mediated by CysLT1R signaling, suggesting a novel treatment strategy for Alzheimer’s disease (Lai et al., 2014).

Protective Effects in Ischemia-Reperfusion Injury : Montelukast demonstrates protective effects against ischemia-reperfusion injury in rat ovaries, reducing oxidative stress and tissue injury. This suggests its potential as a therapeutic agent in conditions involving ischemic injuries (Oral et al., 2011).

Efficacy in Asthma Management in Children : Montelukast effectively reduces asthma exacerbations in young children with intermittent asthma, highlighting its importance in pediatric asthma management (Bisgaard et al., 2005).

Regulation of Th1/Th2 Balance and Leukotriene Receptors : Montelukast influences Th1/Th2 balance and expression levels of leukotriene receptors, offering insights into its mechanisms in treating allergic asthma (Yuan et al., 2013).

Inhibition of Neutrophil Pro-Inflammatory Activity : Montelukast inhibits pro-inflammatory activities in human neutrophils, suggesting a broader anti-inflammatory role which could be beneficial in various inflammatory conditions (Anderson et al., 2009).

Mécanisme D'action

Propriétés

IUPAC Name |

1,1,1-trifluoro-N-[3-(quinolin-2-ylmethoxy)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O3S/c18-17(19,20)26(23,24)22-13-5-3-6-15(10-13)25-11-14-9-8-12-4-1-2-7-16(12)21-14/h1-10,22H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHUJGMYCZDYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149795 | |

| Record name | Ritolukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ritolukast | |

CAS RN |

111974-60-8 | |

| Record name | Ritolukast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111974608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ritolukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RITOLUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E8R4GDE2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Difluoromethyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B1199535.png)